molecular formula C18H25NO2 B14205420 2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine CAS No. 823179-71-1

2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine

Cat. No.: B14205420
CAS No.: 823179-71-1
M. Wt: 287.4 g/mol
InChI Key: LZZIPWAGJNDSNV-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine is an organic compound belonging to the piperidine class. It is characterized by the presence of a piperidine ring substituted with four methyl groups and an ester linkage to a phenylacryloyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine typically involves the esterification of 2,2,6,6-tetramethylpiperidine with 3-phenylacryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions. Purification of the product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Hydrolysis reactions often employ aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in the formation of carboxylic acids and alcohols.

Scientific Research Applications

2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for various functionalized piperidines.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine involves its interaction with specific molecular targets. The ester linkage allows for hydrolysis under physiological conditions, releasing the active piperidine moiety. This moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the phenylacryloyl group.

    2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO): A stable free radical used as an oxidizing agent in organic synthesis.

    Norpempidine: Another piperidine derivative with different substituents.

Uniqueness

2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine is unique due to the presence of both the piperidine ring and the phenylacryloyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

823179-71-1

Molecular Formula

C18H25NO2

Molecular Weight

287.4 g/mol

IUPAC Name

(2,2,6,6-tetramethylpiperidin-1-yl) 3-phenylprop-2-enoate

InChI

InChI=1S/C18H25NO2/c1-17(2)13-8-14-18(3,4)19(17)21-16(20)12-11-15-9-6-5-7-10-15/h5-7,9-12H,8,13-14H2,1-4H3

InChI Key

LZZIPWAGJNDSNV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(N1OC(=O)C=CC2=CC=CC=C2)(C)C)C

Origin of Product

United States

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